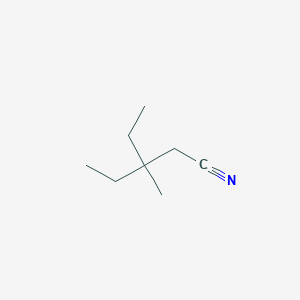
3-Ethyl-3-methylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-methylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For example, heating 3-ethyl-3-methylpentyl bromide with sodium cyanide in ethanol can yield this compound.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide. For instance, 3-ethyl-3-methylpentanamide can be dehydrated to form this compound.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through ammoxidation, where alkanes are reacted with ammonia and oxygen in the presence of a catalyst. This method is efficient for large-scale production.
Types of Reactions:
Oxidation: Nitriles can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines. This can be achieved using reagents like lithium aluminum hydride.
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-3-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Nitriles are studied for their potential biological activity and are used in the synthesis of pharmaceuticals.
Medicine: Some nitriles have shown potential as therapeutic agents due to their ability to interact with biological targets.
Industry: Nitriles are used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-3-methylpentanenitrile depends on its specific application. In general, nitriles can interact with enzymes and other proteins, affecting their function. The cyano group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
3-Methylpentanenitrile: Similar in structure but lacks the ethyl group at the third carbon.
3-Ethylpentanenitrile: Similar but lacks the methyl group at the third carbon.
3-Methylhexanenitrile: Similar but has an additional carbon in the chain.
Uniqueness:
Propriétés
Numéro CAS |
90203-95-5 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-ethyl-3-methylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-8(3,5-2)6-7-9/h4-6H2,1-3H3 |
Clé InChI |
TWKDJECBHNJCPW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
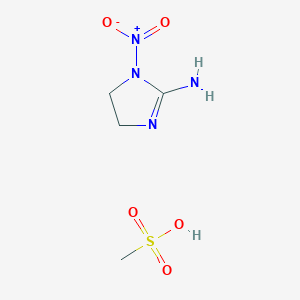
silane](/img/structure/B14371840.png)
![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)

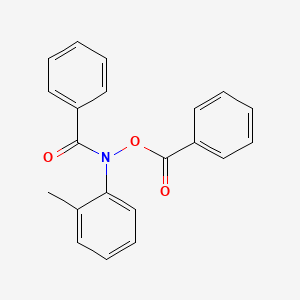
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
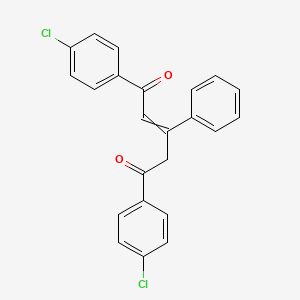
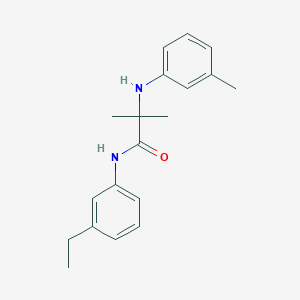
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
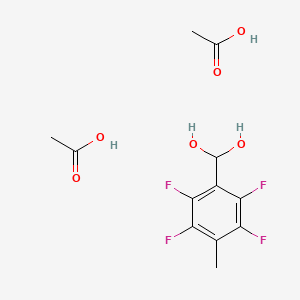
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
